1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid
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Description
Scientific Research Applications
Asymmetric Synthesis and Derivative Formation Research on compounds structurally related to 1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid includes studies on asymmetric synthesis and the creation of various derivatives. For instance, asymmetric syntheses of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues have been accomplished starting from L-aspartic acid, illustrating methods for generating optically pure compounds from simple amino acid precursors (Xue et al., 2002). These methods are crucial for the development of pharmaceuticals and materials with specific chiral properties.
Intermediate Synthesis for Medicinal Compounds Another application is in the synthesis of intermediates for pharmaceuticals. 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate crucial for the synthesis of Repaglinide, a medication for diabetes, showcases the importance of specific piperidine derivatives in drug synthesis. The development of more environmentally friendly catalytic hydrogenation methods for these intermediates highlights advancements in green chemistry and process efficiency (Liu et al., 2011).
Development of Piperidine-Based Compounds Further research into piperidine derivatives from serine demonstrates the versatility of these compounds in synthesizing a broad range of substituted piperidines. These findings are fundamental for creating diverse amines with substituted piperidine units, which are valuable in medicinal chemistry for their biological activities (Acharya & Clive, 2010).
Chemical Structure and Interaction Analysis Research into the electronic structure and novel synthesis routes of piperidine-2-carboxylic acid derivatives reveals insights into the chemical interactions within these molecules. Studies focusing on O-H...O and C-H...O interactions within the crystal structures of these compounds contribute to a deeper understanding of molecular interactions and the development of new materials or drug molecules (Vrabel et al., 2014).
Properties
IUPAC Name |
1-butyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-3-11-17-14(18)10-9-13(16(19)20)15(17)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXCQUSPYYEVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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